molecular formula C6H3N3O2S B13690534 2-Isothiocyanato-5-nitropyridine

2-Isothiocyanato-5-nitropyridine

Cat. No.: B13690534
M. Wt: 181.17 g/mol
InChI Key: MTLXTQRNQVKGMG-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-nitropyridine is an organic compound with the molecular formula C6H3N3O2S It is a derivative of pyridine, characterized by the presence of both isothiocyanate and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-5-nitropyridine with thiophosgene or other thiocarbonyl transfer reagents to form the isothiocyanate group . Another approach is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treatment with carbon disulfide and a base such as DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for 2-Isothiocyanato-5-nitropyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents.

    Addition: Amines or alcohols under mild conditions.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-nitropyridine involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

  • 2-Isothiocyanato-3-nitropyridine
  • 2-Isothiocyanato-4-nitropyridine
  • 2-Isothiocyanato-6-nitropyridine

Comparison: 2-Isothiocyanato-5-nitropyridine is unique due to the specific positioning of the nitro and isothiocyanate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanato-nitropyridines, it may exhibit different biological activities and chemical properties due to the electronic and steric effects of the substituents .

Properties

Molecular Formula

C6H3N3O2S

Molecular Weight

181.17 g/mol

IUPAC Name

2-isothiocyanato-5-nitropyridine

InChI

InChI=1S/C6H3N3O2S/c10-9(11)5-1-2-6(7-3-5)8-4-12/h1-3H

InChI Key

MTLXTQRNQVKGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N=C=S

Origin of Product

United States

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